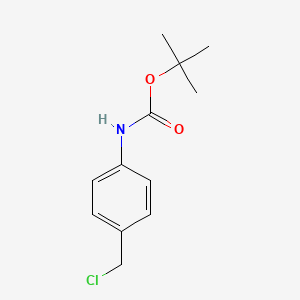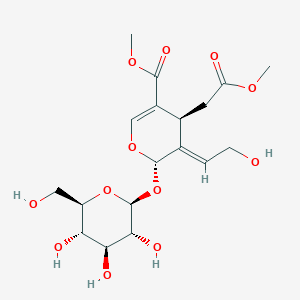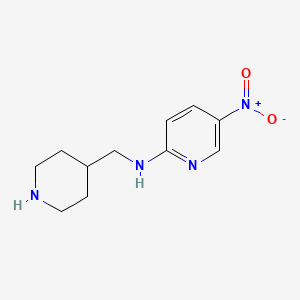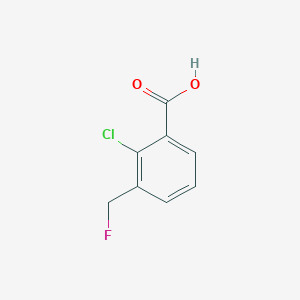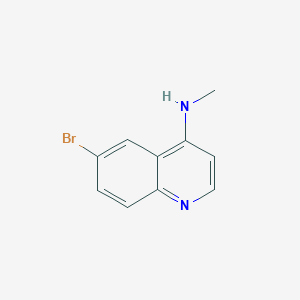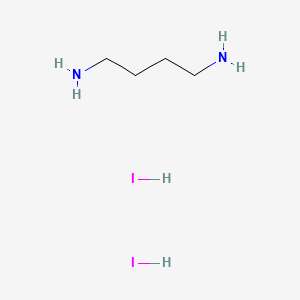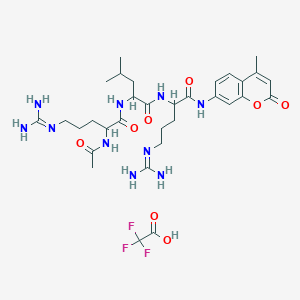
Ac-Arg-Leu-Arg-AMC
描述
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC) is a fluorogenic peptide substrate commonly used in biochemical assays. It is particularly known for its application in measuring the trypsin-like activity of purified proteasomes . The compound is characterized by its high specific activity and the fact that it is cleaved exclusively at the arginyl-7-amido-4-methylcoumarin bond .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 97% .
化学反应分析
Types of Reactions
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved at the arginyl-7-amido-4-methylcoumarin bond by trypsin-like proteases .
Common Reagents and Conditions
Enzymes: Trypsin-like proteases are the primary enzymes used for the cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin.
Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at physiological temperatures (37°C).
Major Products
The major product formed from the enzymatic cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily detected .
科学研究应用
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its key applications include:
Proteasome Activity Assays: It is the substrate of choice for assaying the trypsin-like activity of purified proteasomes.
Drug Screening: Used in high-throughput screening to identify potential inhibitors of proteasome activity.
Biochemical Studies: Employed in studies investigating the mechanisms of proteolysis and protein degradation.
Medical Research: Utilized in research on diseases related to proteasome dysfunction, such as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by trypsin-like proteases at the arginyl-7-amido-4-methylcoumarin bond. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured . The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond.
相似化合物的比较
Similar Compounds
Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Leu-Arg-AMC): Another fluorogenic peptide substrate used for similar applications.
Boc-Leucyl-Serinyl-Threonyl-Arginyl-7-amido-4-methylcoumarin (Boc-Leu-Ser-Thr-Arg-AMC): Used for measuring chymotrypsin-like activity.
Uniqueness
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its high specificity for trypsin-like proteases and its exclusive cleavage at the arginyl-7-amido-4-methylcoumarin bond . This specificity makes it a valuable tool in proteasome activity assays and related research.
属性
IUPAC Name |
2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMPRHZPRGAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F3N10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


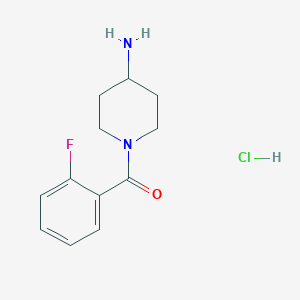
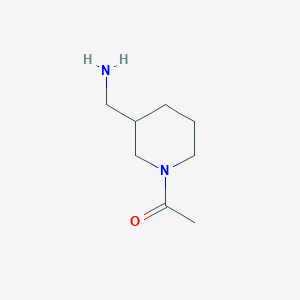
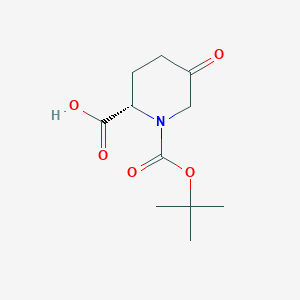
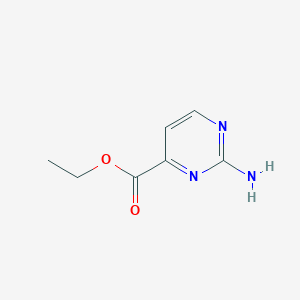
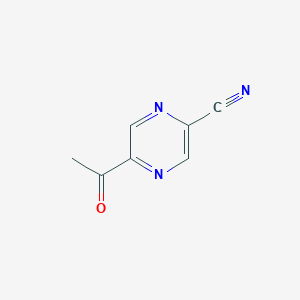
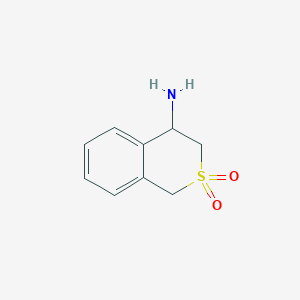
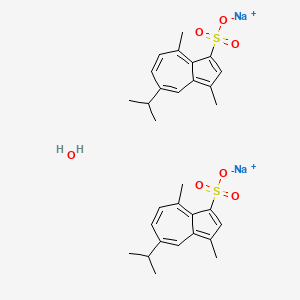
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
